molecular formula C27H34N2 B045492 Duokvin CAS No. 120509-24-2

Duokvin

Cat. No.: B045492
CAS No.: 120509-24-2
M. Wt: 386.6 g/mol
InChI Key: MKXXTKROCNDWMY-UHFFFAOYSA-N
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Description

Duokvin, also known as Quinoline, 6,6’-(1-methylethylidene)bis[1,2-dihydro-2,2,4-trimethyl-, is a synthetic organic compound with the molecular formula C27H34N2. It is characterized by its unique quinoline structure, which is a heterocyclic aromatic organic compound. This compound is primarily used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Duokvin can be synthesized through several methods. One common approach involves the condensation of 2,4,6-trimethylquinoline with acetone in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Duokvin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form dihydroquinoline derivatives.

    Substitution: this compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

Duokvin has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Duokvin involves its interaction with specific molecular targets and pathways. In biological systems, this compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. These interactions make this compound a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

    Quinoline: Shares the same core structure but lacks the additional substituents found in Duokvin.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms in the ring.

    Cinchonine: A natural alkaloid with a quinoline structure, used as an antimalarial agent.

Uniqueness of this compound: this compound’s unique structure, with its additional substituents, provides it with distinct chemical and biological properties. These properties make it more versatile in various applications compared to its similar compounds. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects highlight its significance in scientific research.

Properties

IUPAC Name

2,2,4-trimethyl-6-[2-(2,2,4-trimethyl-1H-quinolin-6-yl)propan-2-yl]-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2/c1-17-15-25(3,4)28-23-11-9-19(13-21(17)23)27(7,8)20-10-12-24-22(14-20)18(2)16-26(5,6)29-24/h9-16,28-29H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXXTKROCNDWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)C(C)(C)C3=CC4=C(C=C3)NC(C=C4C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152894
Record name Duokvin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120509-24-2
Record name Duokvin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120509242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Duokvin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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